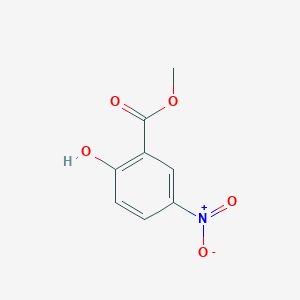

Methyl 2-hydroxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBFELFUKFJSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169497 | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-46-4 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17302-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-NITROSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BZI3G8JIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-5-nitrobenzoate, a nitrated derivative of methyl salicylate, is a fine chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and a representative experimental protocol for its synthesis. Furthermore, this document elucidates its critical role as a precursor in the synthesis of Mesalamine (5-aminosalicylic acid), a frontline anti-inflammatory therapeutic for inflammatory bowel disease (IBD). The guide also delves into the molecular mechanisms of Mesalamine, providing diagrams of the key signaling pathways it modulates, namely the NF-κB and PPAR-γ pathways.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17302-46-4[1] |

| Molecular Formula | C₈H₇NO₅[1] |

| Molecular Weight | 197.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl 5-nitrosalicylate, 5-Nitrosalicylic acid methyl ester, 2-Hydroxy-5-nitrobenzoic acid methyl ester |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow to yellow-brown powder or crystals[2] |

| Melting Point | 114-117 °C[3] |

| Boiling Point | 328.7 °C at 760 mmHg |

| Solubility | Insoluble in water[3] |

| Storage Temperature | Refrigerator[2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The following table summarizes its key safety information.

Table 3: Safety Information

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling Precautions: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the nitration of methyl salicylate. This procedure is based on established methods for the nitration of aromatic compounds.

Materials:

-

Methyl salicylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl salicylate in a minimal amount of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled methyl salicylate solution over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of this compound will form.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any residual acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Application in Drug Development: Synthesis of Mesalamine

This compound is a pivotal intermediate in the industrial synthesis of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The synthetic route involves two main steps: the reduction of the nitro group to an amine, followed by the hydrolysis of the methyl ester to a carboxylic acid.

Signaling Pathways Modulated by the End-Product, Mesalamine

The therapeutic effects of Mesalamine in IBD are attributed to its ability to modulate key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In IBD, NF-κB is constitutively active in intestinal epithelial cells and immune cells, driving chronic inflammation. Mesalamine has been shown to inhibit the activation of NF-κB.[4] This inhibition can occur through multiple mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, and the inhibition of the phosphorylation of the RelA/p65 subunit of NF-κB, which is required for its full transcriptional activity.[5][6]

Activation of the PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a significant role in regulating inflammation and metabolism. Activation of PPAR-γ in intestinal epithelial cells and immune cells has been shown to exert anti-inflammatory effects. Mesalamine is an agonist of PPAR-γ.[7][8][9] By binding to and activating PPAR-γ, Mesalamine can transrepress the activity of pro-inflammatory transcription factors like NF-κB and activate the expression of genes with anti-inflammatory properties.[10]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of Mesalamine. A thorough understanding of its properties, synthesis, and the mechanism of action of its downstream products is crucial for researchers and professionals in drug development. This guide provides a consolidated resource of technical information to support further research and application of this important chemical.

References

- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mesalamine? [synapse.patsnap.com]

- 3. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium [escholarship.org]

- 8. journals.asm.org [journals.asm.org]

- 9. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-hydroxy-5-nitrobenzoate (CAS No: 17302-46-4), a key intermediate in the pharmaceutical industry.[1] This document details its structural and physical characteristics, provides representative experimental protocols for its synthesis and analysis, and illustrates key workflows and relationships through diagrams.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₇NO₅.[1][2][3] It is also known as Methyl 5-nitrosalicylate.[3] The compound typically presents as a white to pale cream or orange crystalline powder.[1] It is noted to be insoluble in water.

Structural and Physical Data

The fundamental physicochemical data for this compound are summarized in the tables below. This information is critical for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl 5-nitrosalicylate | [3] |

| CAS Number | 17302-46-4 | [1][2][3] |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| Appearance | White to pale cream/orange crystals or powder | [1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])O | [3][5] |

| InChI Key | UUBFELFUKFJSRD-UHFFFAOYSA-N | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 113.0 - 119.0 °C | [1] |

| Solubility | Insoluble in water | |

| Purity (by GC) | ≥97.5% | [1] |

| Topological Polar Surface Area (TPSA) | 89.67 Ų | [3] |

| LogP (Predicted) | 1.087 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the nitro, hydroxyl, and ester groups. The methyl group of the ester will appear as a singlet, typically in the 3.8-4.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.[6] The carbonyl carbon of the ester will have a chemical shift in the downfield region (around 165-170 ppm). Carbons attached to the electronegative oxygen and nitro groups will also be shifted downfield.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad band corresponding to the O-H stretching of the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹.[7] A strong absorption peak for the C=O stretch of the ester group will be present around 1700-1730 cm⁻¹.[7] Characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretching will appear around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and procedures for similar compounds.

Synthesis via Nitration of Methyl Salicylate

A common route for the synthesis of this compound involves the electrophilic nitration of Methyl 2-hydroxybenzoate (Methyl Salicylate). The hydroxyl and ester groups direct the incoming nitro group to specific positions on the aromatic ring.

Materials:

-

Methyl 2-hydroxybenzoate (Methyl Salicylate)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid[8]

-

Deionized Water

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers)

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-hydroxybenzoate in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[8]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Caution: This process is highly exothermic.

-

Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of methyl salicylate over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate should form.[8]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove residual acids and dry the product in a desiccator or a low-temperature vacuum oven.[8]

Purification by Recrystallization

If the crude product requires further purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is an effective method.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.[9]

-

Addition of Anti-solvent: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.[9]

-

Redissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.[9]

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of an ice-cold ethanol/water mixture and dry them thoroughly.[9]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound. The following is a representative protocol adapted from methods for similar aromatic nitro compounds.[10]

Apparatus and Reagents:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric Acid or Formic Acid (for mobile phase acidification)

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous component by adding a small amount of acid (e.g., 0.1% phosphoric acid) to HPLC-grade water. Filter both the aqueous component and acetonitrile through a 0.45 µm membrane filter. The final mobile phase is typically a mixture of the aqueous and organic solvents (e.g., 50:50 v/v acetonitrile:acidified water), which can be run in isocratic or gradient mode.[10]

-

Standard Solution Preparation: Accurately weigh a reference standard of the compound and dissolve it in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 µg/mL).[10]

-

Sample Solution Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.[10]

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 330 nm)

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

References

- 1. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. CID 139067601 | C16H14N2O10 | CID 139067601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]

- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for Methyl 2-hydroxy-5-nitrobenzoate. The information is intended to support research and development activities where this compound is of interest.

Molecular Structure and Properties

This compound, also known as Methyl 5-nitrosalicylate, is an aromatic compound. Its structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a hydroxyl group (-OH) at position 2, and a nitro group (-NO₂) at position 5.

The molecular formula for this compound is C₈H₇NO₅.[1][2][3] Its molecular weight is approximately 197.14 g/mol .[1][2][3] The presence of both hydrogen bond donor (-OH) and acceptor groups (-NO₂, -OH, ester carbonyl) influences its chemical and physical properties, including its melting point and solubility.

The following table summarizes key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][2][3] |

| CAS Number | 17302-46-4 | [1][2][4] |

| Appearance | White to pale cream or orange crystalline powder | [5][6] |

| Melting Point | 113-119 °C | [3][5] |

| Topological Polar Surface Area | 89.67 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

| InChIKey | UUBFELFUKFJSRD-UHFFFAOYSA-N | [3][6][7] |

Experimental Protocols

A common method for the synthesis of this compound is the nitration of Methyl Salicylate. The following is a representative protocol adapted from established procedures for the nitration of aromatic compounds.[8][9]

2.1. Synthesis of this compound via Nitration of Methyl Salicylate

Materials:

-

Methyl Salicylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Standard Laboratory Glassware (e.g., round-bottom flask, beaker)

-

Buchner Funnel and Filter Paper

-

Deionized Water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, add Methyl Salicylate. Place the flask in an ice bath and cool the contents to 0-5 °C with continuous stirring.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled Methyl Salicylate. Maintain the temperature below 10 °C during this addition.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath.

-

Nitration Reaction: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of Methyl Salicylate over a period of 30-60 minutes. It is critical to ensure the temperature of the reaction mixture does not exceed 10 °C.[8]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate of this compound should form.[8]

-

Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: A flowchart of the synthetic pathway for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. METHYL 5-NITROSALICYLATE | 17302-46-4 [chemicalbook.com]

- 4. B25278.30 [thermofisher.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 17302-46-4 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of Methyl 2-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-hydroxy-5-nitrobenzoate, a key chemical intermediate in various synthetic processes. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Appearance: White to pale cream or orange crystals or powder.

-

Melting Point: 113.0-119.0 °C

Predicted Spectral Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following tables summarize predicted data based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Singlet | 1H | Ar-OH |

| ~8.8 - 9.0 | Doublet | 1H | H-6 |

| ~8.2 - 8.4 | Doublet of Doublets | 1H | H-4 |

| ~7.1 - 7.3 | Doublet | 1H | H-3 |

| ~3.9 - 4.0 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (Ester) |

| ~160 - 162 | C2 (C-OH) |

| ~140 - 142 | C5 (C-NO₂) |

| ~128 - 130 | C4 |

| ~125 - 127 | C6 |

| ~118 - 120 | C3 |

| ~115 - 117 | C1 |

| ~52 - 54 | -OCH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (methyl) |

| 1680 - 1720 | Strong | C=O stretch (ester) |

| 1580 - 1620 | Strong | C=C stretch (aromatic) |

| 1500 - 1550 | Strong | N-O asymmetric stretch (nitro) |

| 1330 - 1370 | Strong | N-O symmetric stretch (nitro) |

| 1200 - 1300 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI)

| m/z | Ion |

| 198.0397 | [M+H]⁺ |

| 220.0216 | [M+Na]⁺ |

| 196.0251 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for an aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

-

Cap the NMR tube securely and ensure the sample is thoroughly mixed.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse experiment is typically performed for both ¹H and ¹³C NMR.

-

The spectral width is set to encompass all expected proton or carbon signals.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrument Setup and Data Acquisition:

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

The sample is introduced into the ion source (e.g., Electrospray Ionization - ESI).

-

The molecules are ionized, and the resulting ions are directed into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Methyl 2-hydroxy-5-nitrobenzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of Methyl 2-hydroxy-5-nitrobenzoate and Analogous Compounds

Precise, peer-reviewed quantitative solubility data for this compound in a range of common solvents is currently limited. However, qualitative assessments indicate its solubility profile. For a comparative perspective, quantitative data for nitrobenzoic acids, which share structural similarities, are presented. This information can offer valuable insights into the solvent classes that are likely to be effective for dissolving this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Soluble |

Table 2: Quantitative Solubility of Structurally Similar Nitrobenzoic Acids

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| 2-Nitrobenzoic acid | Water | 25 | 0.75 |

| Methanol | 10 | 42.72 | |

| Benzene | 10 | 0.294 | |

| 3-Nitrobenzoic acid | Water | 15 | 0.24 |

| Methanol | 10 | 47.34 | |

| Benzene | 10 | 0.795 | |

| 4-Nitrobenzoic acid | Water | 15 | 0.02 |

| Methanol | 10 | 9.6 | |

| Benzene | 12.5 | 0.017 |

Note: The data for nitrobenzoic acids is provided for comparative purposes to infer potential solubility trends for this compound.

Experimental Protocols for Solubility Determination

A reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method followed by gravimetric analysis. This method is robust and does not require chromophores for analysis, making it suitable for a wide range of compounds.

2.1. Principle of the Shake-Flask Gravimetric Method

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution by filtration. A known volume of the clear filtrate is then evaporated to dryness, and the mass of the remaining solute is determined.

2.2. Materials and Apparatus

-

This compound

-

Selected solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature shaker bath or incubator

-

Erlenmeyer flasks with stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

2.3. Detailed Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed until the measured solubility is constant.[1]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the flask to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility is then expressed as grams of solute per 100 mL of solvent or in other desired units.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask gravimetric method for determining the solubility of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound. While quantitative data for this specific compound is not yet widely published, the provided information on analogous compounds and detailed experimental protocols will facilitate further research and application in pharmaceutical development.

References

In-Depth Technical Guide: Material Safety Data Sheet for Methyl 2-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-hydroxy-5-nitrobenzoate (CAS No. 17302-46-4), a key intermediate in pharmaceutical and chemical synthesis.[1][2] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

This compound, also known as Methyl 5-nitrosalicylate, is an aromatic ester.[3][4] It is commonly used in laboratory research and as a pharmaceutical intermediate.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17302-46-4 | [5] |

| Molecular Formula | C8H7NO5 | [1][5] |

| Molecular Weight | 197.15 g/mol | [5] |

| Appearance | White to pale cream or orange solid (crystals or powder) | [6] |

| Melting Point | 114-117 °C | [3][4] |

| Boiling Point | 328.7 ± 27.0 °C (Predicted) | [3][4] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Insoluble in water. Soluble in Chloroform, DCM, Methanol. | [1][2][3] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Information compiled from multiple safety data sheets.[5][7]

The signal word for this chemical is Warning .[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to proper handling and safety protocols is crucial to minimize the risks associated with this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P312 | Call a POISON CENTER or doctor if you feel unwell. |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Information compiled from multiple safety data sheets.[5][8]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Source: Information compiled from multiple safety data sheets.[5][8]

Toxicological Information and Experimental Protocols

The toxicological data for this compound primarily indicate irritant effects. While specific experimental reports for this compound are not publicly available, the hazard classifications are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Summary of Toxicological Endpoints:

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is readily available in the public domain.

-

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[5]

-

Serious Eye Damage/Irritation: Classified as a serious eye irritant (Category 2).[5]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Category 3).[5]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

General Experimental Protocols (Based on OECD Guidelines)

The following are generalized descriptions of the experimental protocols typically used to assess the hazards identified for this chemical.

Skin Irritation (Based on OECD Guideline 404):

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water) to ensure good skin contact, is applied to the skin under a gauze patch.

-

Exposure: The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a numerical scale (e.g., 0 to 4 for both erythema and edema).

-

Classification: The substance is classified as a skin irritant if the mean scores for either erythema or edema are above a certain threshold across the test animals.

Eye Irritation (Based on OECD Guideline 405):

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for reactions in the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed ocular lesions.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Based on OECD Guideline 403):

-

Test System: Typically, young adult rats are used.

-

Procedure: The animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours).

-

Observation: Clinical signs of respiratory tract irritation are observed during and after exposure. This can include changes in breathing patterns, nasal discharge, and other signs of distress.

-

Pathology: After a 14-day observation period, a gross necropsy is performed, with special attention to the respiratory tract.

-

Classification: The substance is classified for respiratory tract irritation if there is evidence of significant, reversible irritation.

Stability and Reactivity

-

Reactivity: None known, based on available information.[5]

-

Chemical Stability: Stable under normal conditions.[5]

-

Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Incompatible products, excess heat.[5]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: None under normal use conditions.[5]

This technical guide is intended to provide essential safety information for handling this compound in a research and development setting. It is crucial to always consult the most up-to-date and complete Safety Data Sheet (SDS) provided by the supplier before use and to ensure that all personnel are adequately trained in the proper handling of this chemical.

References

- 1. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. fishersci.ie [fishersci.ie]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taglus.com [taglus.com]

Unveiling the Biological Potential of Methyl 2-hydroxy-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-5-nitrobenzoate, a salicylic acid derivative, stands as a compound of interest within pharmaceutical research and development. Its structural motifs, combining a salicylate backbone with a nitro functional group, suggest a potential for a spectrum of biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, including its physicochemical properties, a plausible synthetic route, and its potential antimicrobial, anticancer, and anti-inflammatory effects based on data from structurally related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and similar molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental settings and potential formulation into therapeutic agents.

| Property | Value | Source |

| CAS Number | 17302-46-4 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | White to pale cream crystalline powder | - |

| Melting Point | 114-117 °C | [3] |

| Boiling Point | 328.7±27.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water. Soluble in Chloroform, DCM, Methanol. | [3] |

| pKa | 6.82±0.22 (Predicted) | [3] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a representative protocol can be adapted from established methods for the nitration of phenolic compounds and esterification of carboxylic acids. A plausible two-step synthesis is outlined below.

Experimental Protocol: Representative Synthesis

Step 1: Nitration of 2-hydroxybenzoic acid (Salicylic Acid)

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzoic acid in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of sulfuric acid while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled salicylic acid solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After complete addition, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product, 2-hydroxy-5-nitrobenzoic acid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Fischer Esterification of 2-hydroxy-5-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask, combine the synthesized 2-hydroxy-5-nitrobenzoic acid with an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Biological Activities (Inferred)

Direct experimental data on the biological activities of this compound is scarce. However, based on its structural components—a nitroaromatic system and a salicylate moiety—we can infer potential antimicrobial, anticancer, and anti-inflammatory properties.

Potential Antimicrobial Activity

Nitroaromatic compounds are a known class of antimicrobial agents.[4] Their mechanism of action often involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules like DNA, proteins, and lipids.[5]

Inference for this compound: The presence of the nitro group suggests that this compound could exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Data from a Structurally Related Compound (Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate):

While no direct antimicrobial data for this compound was found, a study on a related nitro-containing methyl ester, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, demonstrated antimicrobial activity.[6]

| Organism | Activity |

| Bacteria | Active |

| Fungi | Active |

Experimental Protocol: Agar Well Diffusion Assay (General)

A general protocol for assessing antimicrobial activity is the agar well diffusion method.

-

Culture Preparation: Prepare overnight cultures of the test microorganisms in a suitable broth medium.

-

Inoculation: Spread a standardized inoculum of the microorganism onto the surface of an agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the test compound (dissolved in a suitable solvent) to the wells.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Potential Anticancer Activity

Nitroaromatic compounds have also been investigated for their anticancer properties.[7] Similar to their antimicrobial mechanism, their cytotoxicity in cancer cells can be mediated by bioreduction of the nitro group, leading to oxidative stress and apoptosis. Additionally, salicylate derivatives have been shown to possess anticancer activities through various mechanisms, including the induction of apoptosis.

Inference for this compound: The combination of the nitro and salicylate moieties suggests that this compound could exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis.

Data from a Structurally Related Compound (Methyl 3,4-dihydroxybenzoate):

A study on methyl 3,4-dihydroxybenzoate (MDHB) demonstrated its neuroprotective effects against H₂O₂-induced apoptosis in RGC-5 cells, highlighting the role of salicylate derivatives in modulating apoptotic pathways.[8] MDHB was shown to regulate the expression of Bcl-2 family proteins and suppress the activation of caspases.[8]

| Cell Line | Effect of MDHB (8, 16, 32 µM) |

| RGC-5 | Increased cell survival, suppressed apoptosis, restored mitochondrial membrane potential, regulated Bcl-2/Bax expression, suppressed caspase-9 and -3 activation.[8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Potential Anti-inflammatory Activity

Salicylic acid and its derivatives are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Some sources explicitly state that 5-Nitrosalicylic Acid Methyl Ester, another name for the target compound, is a salicylic acid derivative with anti-inflammatory effects against colitis.[3][9]

Inference for this compound: As a salicylate derivative, this compound is expected to possess anti-inflammatory properties, likely through the inhibition of the COX pathway.

Data from Structurally Related Compounds (Methyl Salicylate Derivatives):

A study on methyl salicylate derivatives bearing a piperazine moiety demonstrated potent in vivo and in vitro anti-inflammatory activities.[10] One of the compounds, M16, was found to significantly inhibit the release of LPS-induced IL-6 and TNF-α and attenuate COX-2 up-regulation in RAW264.7 macrophages.[10]

| Compound | In Vivo Activity | In Vitro Activity (RAW264.7 cells) |

| M15 | Higher than aspirin | - |

| M16 | Equal to indomethacin | Significantly inhibited IL-6 and TNF-α release; attenuated COX-2 up-regulation.[10] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide (NO) production by inflammatory cells like macrophages.

-

Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the analysis of its structural components and data from related compounds strongly suggest potential in the areas of antimicrobial, anticancer, and anti-inflammatory research.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to confirm and quantify these inferred activities. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for its potential translation into clinical applications. This technical guide serves as a starting point to encourage and inform such investigations into the promising biological landscape of this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. METHYL 5-NITROSALICYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for Methyl 2-hydroxy-5-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-nitrobenzoate, also known as methyl 5-nitrosalicylate, is a salicylic acid derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its scaffold, featuring a methyl ester, a hydroxyl group, and a nitro group on a benzene ring, offers multiple reactive sites for chemical modification and derivatization. This technical guide explores promising research avenues for this compound, focusing on its synthesis, potential therapeutic applications, and the underlying biochemical pathways it may modulate. While direct and extensive biological data on this compound is emerging, this document consolidates available information and provides a roadmap for future investigations by drawing parallels with structurally similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| CAS Number | 17302-46-4 | [2] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Melting Point | 114-117 °C | [3] |

| Appearance | White to pale cream crystalline powder | [4] |

| Solubility | Insoluble in water | [3] |

Synthesis of this compound

This compound can be synthesized through two primary routes: the nitration of methyl salicylate or the esterification of 5-nitrosalicylic acid.[5] A detailed experimental protocol for the nitration of salicylic acid followed by esterification is provided below.

Experimental Protocol: Synthesis via Nitration and Esterification

Materials:

-

Salicylic acid

-

Acetic acid

-

Concentrated nitric acid

-

Methanol

-

Concentrated sulfuric acid

-

Ice

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Stirring apparatus

-

Filtration apparatus

Procedure: [5]

Step 1: Nitration of Salicylic Acid

-

Dissolve salicylic acid (e.g., 20 g, 145 mmol) in acetic acid (120 mL) in a 250 mL three-necked round-bottom flask at 50°C.

-

Heat the mixture to reflux with stirring.

-

Slowly add concentrated nitric acid (10 mL) dropwise to the reaction mixture over approximately 6 minutes.

-

Continue heating and stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After approximately 3 hours, or upon completion as indicated by TLC, pour the hot reaction mixture into ice water. A brown solid of 2-hydroxy-5-nitrobenzoic acid will precipitate.

-

Allow the mixture to stand, then filter the solid and wash with ice water. The filtrate can be cooled to 0°C to precipitate more product.

-

Dry the obtained 2-hydroxy-5-nitrobenzoic acid to a constant weight. A yield of approximately 60% can be expected.

Step 2: Esterification of 2-hydroxy-5-nitrobenzoic acid

-

Place the dried 2-hydroxy-5-nitrobenzoic acid (e.g., 15.92 g, 87 mmol) in a 250 mL three-necked round-bottom flask and dissolve it in methanol (150 mL) at 70°C.

-

Heat the mixture to reflux with stirring.

-

Carefully add 10 mL of concentrated sulfuric acid dropwise to the reaction mixture.

-

Continue refluxing for approximately 24 hours, monitoring for completion by TLC.

-

Once the reaction is complete, pour the hot mixture into ice water, which will cause the precipitation of a white solid.

-

After allowing it to stand, filter the solid and wash it with ice water to obtain this compound.

Caption: Synthesis workflow for this compound.

Potential Research Areas

Anti-Inflammatory Activity

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. This compound, as a salicylic acid derivative, is a promising candidate for investigation as an anti-inflammatory agent.[1] Research in this area could focus on its ability to inhibit key inflammatory enzymes and modulate inflammatory signaling pathways.

4.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes (COX-1 and COX-2). While direct data for this compound is unavailable, studies on other nitro-substituted benzoic acid derivatives have shown significant COX inhibitory activity.

Table 2: COX Inhibitory Activity of Structurally Related Compounds

| Compound | Target | IC₅₀ (µM) | Source |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 | 0.74 | [6][7] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | COX-2 | 0.69 | [6][7] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | COX-2 | 0.18 | [6][7] |

4.1.2. Modulation of Inflammatory Signaling Pathways

Nitroalkene benzoic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Additionally, salicylic acid and its derivatives can activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] These pathways represent promising areas of investigation for elucidating the anti-inflammatory mechanism of this compound.

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

4.1.3. Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

A common method to assess anti-inflammatory activity is to measure the inhibition of COX enzymes.

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure (General):

-

Prepare various concentrations of this compound.

-

In a microplate, add the COX enzyme, the test compound at different concentrations, and a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and measure the amount of PGE2 produced using a suitable detection kit and a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is well-documented. Investigating the antibacterial and antifungal properties of this compound and its derivatives is a logical next step.

4.2.1. Screening for Antibacterial and Antifungal Activity

Standard antimicrobial screening methods can be employed to determine the spectrum of activity.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound | Organism | MIC (µg/mL) | Source |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | S. aureus | >100 µM | [9] |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | E. coli | >100 µM | [9] |

| Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate | Various bacteria and fungi | Not specified | [10] |

4.2.2. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Nitro-containing compounds have been explored for their anticancer properties. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

4.3.1. Cytotoxicity Screening

Initial studies should involve screening the compound against a panel of cancer cell lines to determine its potency and selectivity.

Table 4: Anticancer Activity of Structurally Related Compounds

| Compound | Cell Line | IC₅₀ (µg/mL) | Source |

| 5-methyl-1,3-benzenediol and its derivative | Various cancer cell lines | 1.2 - 12.8 | [11] |

| N-alkyl-nitroimidazole compounds | MDA-MB-231 (breast cancer) | As low as 16.7 µM (LC₅₀) | [12] |

4.3.2. Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Derivatization for Novel Bioactive Molecules

This compound is an excellent starting material for the synthesis of a variety of derivatives with potentially enhanced biological activities.

4.4.1. Synthesis of Schiff Bases

The reduction of the nitro group to an amine, followed by condensation with an aldehyde or ketone, can yield Schiff bases, a class of compounds known for their broad range of pharmacological activities.[13]

4.4.2. Modification of the Carboxylic Acid and Phenolic Groups

The methyl ester and hydroxyl groups can be modified to produce amides, ethers, and other esters, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which can impact biological activity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting point for generating diverse chemical libraries. The potential for this compound and its derivatives to exhibit anti-inflammatory, antimicrobial, and anticancer activities warrants further in-depth investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this versatile molecule. Future research should focus on synthesizing a library of derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. scbt.com [scbt.com]

- 3. METHYL 5-NITROSALICYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Salicylic acid activates a 48-kD MAP kinase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-5-nitrobenzoate, a nitro-substituted derivative of methyl salicylate, is a significant organic intermediate with applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery and historical context, detailed synthesis and characterization protocols, and an exploration of its potential biological activities. Quantitative physicochemical and spectral data are presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental workflows and a proposed signaling pathway, visualized using Graphviz, to aid in understanding its synthesis and potential mechanism of action.

Introduction

This compound, also known as methyl 5-nitrosalicylate, is an aromatic ester that has garnered interest as a versatile building block in organic synthesis. Its structure, featuring a salicylate core with an electron-withdrawing nitro group, imparts unique chemical reactivity and potential biological activity. This document serves as a technical resource for professionals in research and drug development, offering a deep dive into the scientific knowledge surrounding this compound.

Discovery and History

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | White to pale cream or orange crystals/powder | [3] |

| Melting Point | 113.0-119.0 °C | [3] |

| Boiling Point | 328.7 °C at 760 mmHg (Predicted) | |

| Topological Polar Surface Area (TPSA) | 89.67 Ų | [1] |

| logP (octanol-water partition coefficient) | 1.087 (Predicted) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.55 (s, 1H), 8.52 (s, 1H), 8.31 (d, J = 9.2 Hz, 1H), 7.16 (d, J = 8.8 Hz, 1H), 3.88 (s, 3H) | |

| ¹³C NMR | Data not explicitly found in searches. | |

| Infrared (IR) | Specific full spectrum not found in searches. Characteristic peaks expected for O-H, C=O (ester), Ar-NO₂, and C-O stretches. | |

| Mass Spectrometry (MS) | Predicted m/z: [M+H]⁺ 198.03970, [M+Na]⁺ 220.02164, [M-H]⁻ 196.02514 | [4] |

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound are the nitration of methyl salicylate and the esterification of 5-nitrosalicylic acid. A detailed protocol for the latter is provided below.

Protocol: Synthesis via Esterification of 5-Nitrosalicylic Acid

This protocol is adapted from established laboratory procedures.

Materials:

-

5-Nitrosalicylic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-